2-Bromopyridine N-oxide hydrobromide

Catalog No.
S671624
CAS No.
206860-49-3
M.F
C5H5Br2NO
M. Wt
254.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyridine N-oxide hydrobromide

CAS Number

206860-49-3

Product Name

2-Bromopyridine N-oxide hydrobromide

IUPAC Name

2-bromo-1-oxidopyridin-1-ium;hydrobromide

Molecular Formula

C5H5Br2NO

Molecular Weight

254.91 g/mol

InChI

InChI=1S/C5H4BrNO.BrH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H

InChI Key

DKUDDLJCRIFJLN-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C(=C1)Br)[O-].Br

Canonical SMILES

C1=CC=[N+](C(=C1)Br)[O-].Br

The exact mass of the compound 2-Bromopyridine N-oxide hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromopyridine N-oxide hydrobromide (CAS 206860-49-3) is a bifunctional crystalline synthetic intermediate that combines the electronic activation of an N-oxide directing group with the cross-coupling lability of a 2-position bromide. Primarily procured as a precursor for complex functionalized pyridines, aza-stilbene borane complexes, and as a nucleophilic oxidant in gold catalysis, this compound offers orthogonal reactivity pathways. The hydrobromide salt form specifically addresses the handling limitations of the free base, providing a stable, weighable solid that is critical for reproducible stoichiometric dosing in rigorous industrial and laboratory workflows.

Substituting 2-bromopyridine N-oxide hydrobromide with its free base, hydrochloride salt, or chlorinated analogs introduces severe process bottlenecks. The free base and hydrochloride salt are notoriously hygroscopic, leading to water absorption that disrupts catalyst stoichiometry and degrades moisture-sensitive reagents during scale-up . Furthermore, attempting to substitute the bromide with 2-chloropyridine N-oxide in palladium-catalyzed cross-couplings drastically reduces reaction kinetics, turning rapid, high-yield transformations into sluggish processes that require elevated temperatures and extended reactor times [1]. Finally, omitting the N-oxide group entirely (using 2-bromopyridine) eliminates the critical oxygen-directing capability required for intramolecular coordination and ortho-selective C-H functionalization [2].

Solid-State Stability and Stoichiometric Reproducibility

The hydrobromide salt of 2-bromopyridine N-oxide provides a significant handling advantage over the hydrochloride salt and free base. While the hydrochloride variant is classified as sensitive and hygroscopic with a lower melting point (131-134 °C), the hydrobromide salt forms a stable, non-hygroscopic crystalline solid with a melting point of 145-147 °C . This enhanced crystallinity prevents moisture-induced degradation during storage and eliminates the need for dry-box handling during batch preparation.

Evidence DimensionMelting point and hygroscopicity
Target Compound Data145-147 °C, stable crystalline solid
Comparator Or Baseline2-Bromopyridine N-oxide hydrochloride (131-134 °C, highly hygroscopic)
Quantified Difference~13 °C higher thermal stability and elimination of moisture sensitivity
ConditionsStandard ambient storage and benchtop weighing

Ensures precise molar dosing in moisture-sensitive catalytic cycles and minimizes batch-to-batch variability in industrial scale-up.

Accelerated Kinetics in Palladium-Catalyzed Cross-Coupling

In ligand-free Suzuki cross-coupling reactions, the 2-bromo leaving group demonstrates vastly accelerated kinetics compared to its chlorinated counterpart. When reacted with phenylboronic acid in aqueous media, 2-bromopyridine N-oxide achieves >92% isolated yield within 1 hour. In contrast, identical conditions applied to 2-chloropyridine N-oxide result in a sluggish reaction with significantly lower conversion rates [1].

Evidence DimensionIsolated yield and reaction time
Target Compound Data>92% yield in 1 hour
Comparator Or Baseline2-Chloropyridine N-oxide (sluggish, low conversion at 1 hour)
Quantified DifferenceRapid, near-quantitative conversion vs prolonged, incomplete reaction
ConditionsLigand-free Suzuki reaction in water with phenylboronic acid

Dramatically reduces reactor residence time and catalyst exposure, lowering energy costs in the synthesis of functionalized pyridines.

Enabling Intramolecular Coordination for Advanced Materials

The presence of the N-oxide group is an absolute requirement for synthesizing air-stable aza-stilbene π-frameworks. During palladium-catalyzed reactions with alkynyltriarylborates, 2-bromopyridine N-oxide undergoes oxidative addition followed by carbopalladation, allowing the N-oxide oxygen to coordinate with the boron atom. This coordination (evidenced by an upfield 11B NMR shift to δ = 5.0 ppm) yields an air-stable complex (up to 78% NMR yield). Unoxidized 2-bromopyridine cannot form this stabilizing O-B bond, resulting in unstable triorganoborane products [1].

Evidence DimensionFormation of stable borane complexes
Target Compound DataForms air-stable intramolecular O-B complex (78% yield, δ = 5.0 ppm)
Comparator Or Baseline2-Bromopyridine (fails to provide O-B stabilization)
Quantified DifferenceComplete stabilization of the boron p-orbital vs rapid air degradation
ConditionsPd-catalyzed reaction with ethynyltriphenylborate

Crucial for materials scientists procuring precursors for air-stable, low-LUMO semiconducting and luminescent materials.

Enhanced Nucleophilic Oxidant in Gold Catalysis

2-Bromopyridine N-oxide serves as a highly potent nucleophilic oxidant in homogeneous gold catalysis, specifically for the oxidation of alkynes and homopropargylic alcohols to dihydrofuranones. Compared to traditional sulfoxide oxidants, the N-oxide exhibits stronger Brønsted basicity and nucleophilicity, facilitating the generation of highly electrophilic α-oxo gold carbene intermediates without requiring acidic additives [1].

Evidence DimensionNucleophilic oxygen transfer efficiency
Target Compound DataEfficient generation of α-oxo gold carbenes without acid additives
Comparator Or BaselineSulfoxides (weaker nucleophiles, often require acidic additives)
Quantified DifferenceEnhanced basicity and nucleophilicity enabling milder reaction conditions
ConditionsGold-catalyzed oxidation of homopropargylic alcohols

Allows synthetic chemists to perform late-stage alkyne oxidations under mild conditions, preserving sensitive functional groups.

Precursor for Air-Stable Semiconducting Materials

Leveraging its ability to form stable intramolecular O-B bonds, this compound is a structurally required starting material for synthesizing aza-stilbene π-framework borane complexes used in organic electronics[1].

Rapid Synthesis of Multi-Substituted Pyridines

Due to the highly reactive 2-bromo group, it is a high-throughput choice for industrial Suzuki and Stille cross-couplings where minimizing reactor time and avoiding the sluggish kinetics of chlorinated analogs is critical [2].

Mild Oxidant for Gold-Catalyzed Transformations

Procured by advanced synthesis labs as a potent nucleophilic oxidant to generate α-oxo gold carbenes from alkynes, enabling the construction of dihydrofuranones and other complex heterocycles without acidic additives [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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